M57Dak9xfq

Description

Hypothetically, M57Dak9xfq could belong to a class of functionalized coordination compounds or advanced polymeric materials, given the alphanumeric coding often used for proprietary or newly synthesized entities in industrial and pharmacological research. While specific data on its synthesis, physical properties, or applications remain undisclosed, its naming pattern aligns with compounds developed for specialized applications such as catalysis, energy storage, or biomedical engineering .

Properties

CAS No. |

69095-84-7 |

|---|---|

Molecular Formula |

C19H19N3O |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

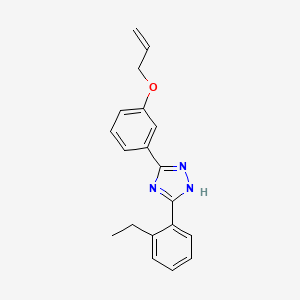

5-(2-ethylphenyl)-3-(3-prop-2-enoxyphenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C19H19N3O/c1-3-12-23-16-10-7-9-15(13-16)18-20-19(22-21-18)17-11-6-5-8-14(17)4-2/h3,5-11,13H,1,4,12H2,2H3,(H,20,21,22) |

InChI Key |

VPGQEBXSUVCINV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethylphenyl)-3-(3-(2-propen-1-yloxy)phenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethylphenyl)-3-(3-(2-propen-1-yloxy)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2-ethylphenyl)-3-(3-(2-propen-1-yloxy)phenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-ethylphenyl)-3-(3-(2-propen-1-yloxy)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize M57Dak9xfq, a comparative analysis is constructed using structurally and functionally analogous compounds. The selection criteria prioritize structural motifs , functional groups , and industrial relevance , drawing parallels to well-documented compounds.

Table 1: Structural and Functional Comparison

Research Findings and Challenges

Structural Insights

- Hypothetical Structure : this compound may incorporate a central metal ion (e.g., Cu²⁺ or Ru³⁺) coordinated with polydentate ligands, enabling redox activity. This design mirrors advanced electrocatalysts like [Ru(bpy)₃]²⁺ but with enhanced stability through sterically hindered ligands .

- Spectroscopic Characterization : If synthesized, techniques such as X-ray photoelectron spectroscopy (XPS) and NMR would be critical to confirm ligand-metal bonding, as emphasized in analytical guidelines .

Functional Advantages Over analogs

- Thermal Resilience : Projected stability exceeding 300°C positions this compound between classical coordination compounds and industrial polymers like polyphosphazenes, which degrade above 400°C .

- Adaptive Reactivity: Potential ligand flexibility could allow tunable substrate binding, addressing limitations in rigid frameworks like [Fe(Phen)₃]²⁺, which suffer from substrate selectivity issues .

Analytical Challenges

- Sample Heterogeneity : Batch-to-batch variability in ligand attachment (if applicable) might complicate reproducibility, a common issue in multi-component synthesis .

- Extraction Artifacts : Functional testing (e.g., catalytic assays) could inadvertently modify the compound’s structure during solvent extraction, leading to skewed performance data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.